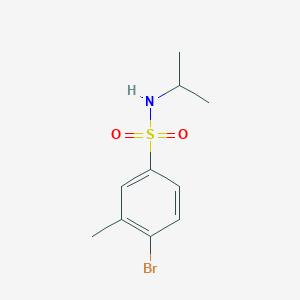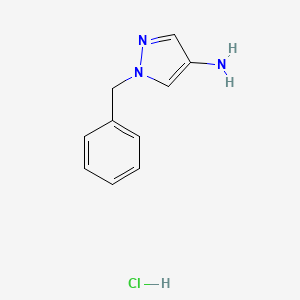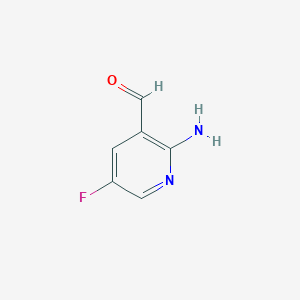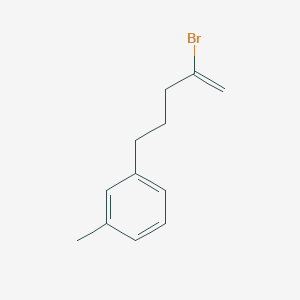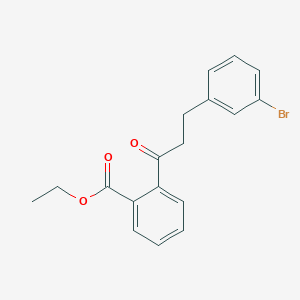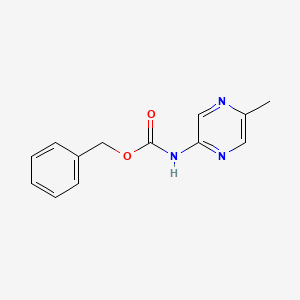
Benzyl (5-methylpyrazin-2-yl)carbamate
概要
説明
Benzyl (5-methylpyrazin-2-yl)carbamate is a chemical compound with a molecular formula of C13H13N3O2 . It belongs to the class of carbamate derivatives and is commonly used in various scientific experiments. The compound has a molecular weight of 243.26100 .
Synthesis Analysis
This compound is commonly synthesized by the reaction of benzyl chloride and 5-methylpyrazin-2-ylamine in the presence of a base. The resulting product is then purified by recrystallization.Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further connected to a 5-methylpyrazin-2-yl group . The molecular formula is C13H13N3O2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.26100 . The exact physical properties such as density, boiling point, and melting point are not specified . It is also mentioned that the compound has a strong odor and is highly stable under normal conditions.科学的研究の応用
Antitumor Properties
Benzyl (5-methylpyrazin-2-yl)carbamate has demonstrated notable activity in the field of oncology. It has been found effective against various experimental tumors, including lymphoid leukemia, melanotic melanoma, and lung carcinoma. The low toxicity of therapeutically active doses makes it a promising candidate for clinical application in cancer treatment (Atassi & Tagnon, 1975).
Herbicidal Activity
In agricultural research, compounds related to this compound, such as certain carbamates, have been synthesized and tested for herbicidal properties. These studies have revealed their potential phytotoxic effects on seed germination and seedling growth of various plants, indicating their use in weed control (Lee, Park & Kim, 1989).
Anthelmintic Activity
This compound derivatives have shown significant anthelmintic activity, particularly effective against tapeworms and other parasites in various animal models. This suggests its potential use in the treatment of parasitic infections (Dubey et al., 1985).
Inhibitor of Enzymes
Studies have also explored the use of related carbamate compounds as selective inhibitors of enzymes like butyrylcholinesterase (BChE). These compounds exhibit strong inhibition of BChE, making them potential candidates for therapeutic applications in diseases where BChE activity is implicated (Magar et al., 2021).
Safety and Hazards
Benzyl (5-methylpyrazin-2-yl)carbamate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
特性
IUPAC Name |
benzyl N-(5-methylpyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-7-15-12(8-14-10)16-13(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKSQZLJHRCKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674604 | |
| Record name | Benzyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033418-57-3 | |
| Record name | Benzyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

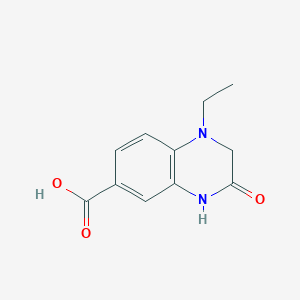
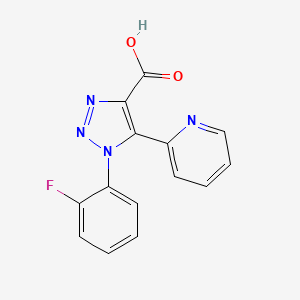
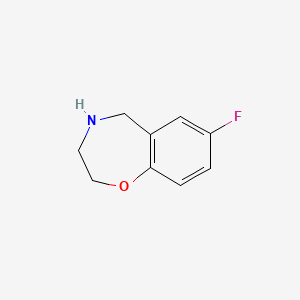
![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)
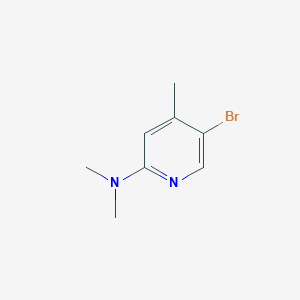
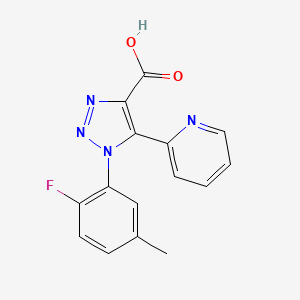
methanone](/img/structure/B1522650.png)
